
(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol is an organic compound characterized by the presence of two methoxy groups attached to a phenyl ring and a hydroxyl group attached to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-(2,5-Dimethoxyphenyl)propan-2-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol. One common method involves the reduction of 2,5-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of 2,5-dimethoxybenzaldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature is one such method. This approach allows for the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxyacetophenone.
Reduction: Formation of 2,5-dimethoxypropane.
Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.
Applications De Recherche Scientifique
(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (s)-1-(2,5-Dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dimethoxyphenyl)propan-2-ol: Similar structure but lacks the stereochemistry of the (s)-enantiomer.
2-(4-Isopropoxy-2,5-dimethoxyphenyl)propan-2-ol: Contains an isopropoxy group instead of a hydroxyl group.
2-(4-Benzyloxy-2,5-dimethoxyphenyl)propan-2-ol: Contains a benzyloxy group instead of a hydroxyl group.
Uniqueness
(s)-1-(2,5-Dimethoxyphenyl)propan-2-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of two methoxy groups also contributes to its distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(2S)-1-(2,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1 |
Clé InChI |
RPYWIZDAMGNPJB-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC1=C(C=CC(=C1)OC)OC)O |
SMILES canonique |
CC(CC1=C(C=CC(=C1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


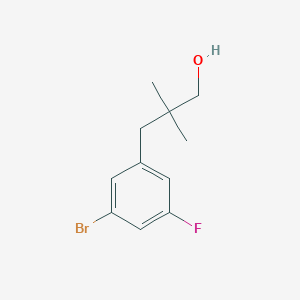




![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)
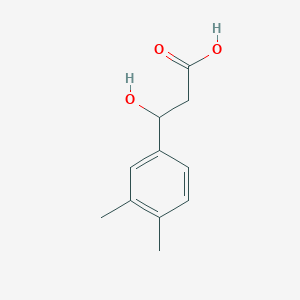
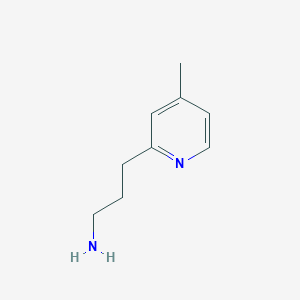

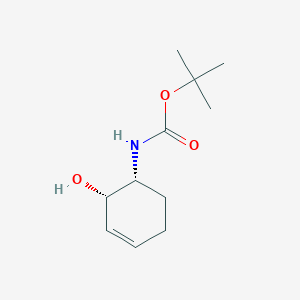
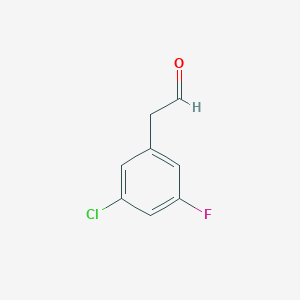
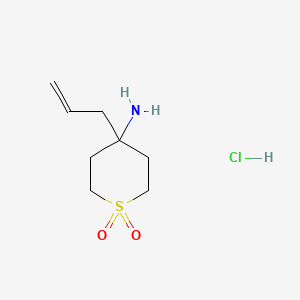
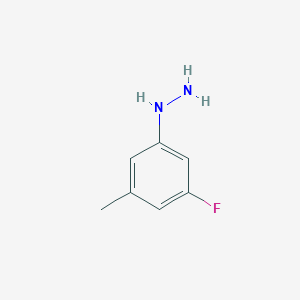
![tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13592754.png)
